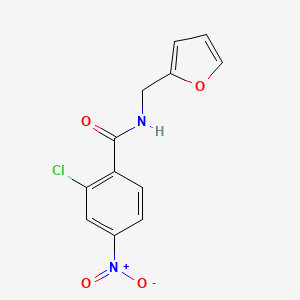

2-chloro-N-(furan-2-ylmethyl)-4-nitrobenzamide

Description

Properties

IUPAC Name |

2-chloro-N-(furan-2-ylmethyl)-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O4/c13-11-6-8(15(17)18)3-4-10(11)12(16)14-7-9-2-1-5-19-9/h1-6H,7H2,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQAFKRLKACYSLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901330742 | |

| Record name | 2-chloro-N-(furan-2-ylmethyl)-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901330742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

40 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47202732 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

314022-78-1 | |

| Record name | 2-chloro-N-(furan-2-ylmethyl)-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901330742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(furan-2-ylmethyl)-4-nitrobenzamide typically involves the following steps:

Nitration: The starting material, 2-chlorobenzamide, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.

Furan-2-ylmethylation: The nitrated product is then reacted with furan-2-ylmethyl chloride in the presence of a base such as potassium carbonate to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(furan-2-ylmethyl)-4-nitrobenzamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles (amines, thiols), bases (potassium carbonate), solvents (dimethylformamide).

Major Products

Reduction: 2-chloro-N-(furan-2-ylmethyl)-4-aminobenzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. Research has demonstrated that derivatives of benzamide compounds exhibit activity against various pathogens, including Mycobacterium tuberculosis and Trypanosoma brucei. For instance, a related compound showed promising results with a minimal inhibitory concentration (MIC) indicating effective antitubercular activity .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (μg/mL) | % Inhibition |

|---|---|---|

| Compound A (related) | 25 | 85 |

| Compound B (related) | 50 | 70 |

| 2-Chloro-N-(furan-2-ylmethyl)-4-nitrobenzamide | TBD | TBD |

Anticancer Properties

The compound has also been investigated for its anticancer properties. Studies involving thiourea derivatives and their metal complexes have shown that compounds with similar structures can induce cytotoxic effects on cancer cell lines, such as MCF-7 (breast cancer) cells. The presence of the chloro substituent has been noted to enhance cytotoxicity at lower concentrations compared to standard treatments like 5-fluorouracil .

Table 2: Cytotoxicity Data Against MCF-7 Cells

| Compound | IC50 (μM) | Treatment Duration (h) |

|---|---|---|

| 5-Fluorouracil | 4.7 | 48 |

| This compound | TBD | TBD |

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various derivatives have been synthesized to enhance biological activity or modify pharmacokinetic properties. For example, modifications in the aromatic ring can significantly affect the compound's potency against specific pathogens or cancer cells .

Mechanism of Action

The mechanism of action of 2-chloro-N-(furan-2-ylmethyl)-4-nitrobenzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

This section compares 2-chloro-N-(furan-2-ylmethyl)-4-nitrobenzamide with analogous benzamide derivatives, focusing on substituent effects and reported data.

Structural Analogues and Physicochemical Properties

Key Observations:

- Substituent Effects :

- Biological Activity :

- The sulfamoyl-containing derivative (5o) exhibits potent enzyme inhibition, suggesting that additional functional groups (e.g., sulfonamide) enhance bioactivity .

Biological Activity

2-chloro-N-(furan-2-ylmethyl)-4-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound features a chlorine atom , a furan ring , and a nitrobenzamide moiety , which contribute to its chemical reactivity and biological activity. The presence of the nitro group can lead to bioreduction, forming reactive intermediates that may interact with cellular components, potentially leading to various biological effects.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. The nitro group is known to enhance the compound's ability to disrupt bacterial cell function, making it a candidate for further investigation in antimicrobial drug development.

Anticancer Activity

Studies have shown that derivatives of nitrobenzamide compounds can exhibit cytotoxic effects against cancer cell lines, such as MCF-7 (breast cancer) cells. For instance, related compounds demonstrated significant cytotoxicity at lower concentrations compared to standard chemotherapeutics like 5-fluorouracil (IC50 = 4.7 μM) . The mechanism of action may involve inhibition of key enzymes or pathways critical for cancer cell survival.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have highlighted that modifications in the furan and nitro groups can significantly affect biological activity. For example, the presence of electron-withdrawing groups on the aromatic ring enhances inhibitory potency against targeted enzymes .

The exact mechanism of action for this compound is not fully elucidated but is believed to involve:

- Enzyme Inhibition : The compound may bind to specific enzymes or receptors, inhibiting their activity.

- Formation of Reactive Intermediates : The nitro group can undergo bioreduction, leading to reactive species that interact with cellular macromolecules.

Case Studies

- Cytotoxicity Assays : In vitro studies using MCF-7 cells showed that derivatives with structural similarities exhibited notable cytotoxic effects, suggesting potential for anticancer applications .

- ADMET Analysis : Preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies indicated that synthesized compounds based on this structure adhered to Lipinski's rule of five, suggesting favorable pharmacokinetic properties .

- Inhibitory Activity against SARS-CoV-2 : Related compounds have been evaluated for their inhibitory activity against viral proteases, indicating potential applications in antiviral drug development .

Data Table: Biological Activity Summary

Q & A

Basic: What are the optimal synthetic routes for 2-chloro-N-(furan-2-ylmethyl)-4-nitrobenzamide, and how can reaction conditions be controlled to maximize yield?

Methodological Answer:

The synthesis typically involves multi-step reactions:

- Step 1: Nitration of 2-chlorobenzoic acid to introduce the nitro group at the para position .

- Step 2: Conversion to the acid chloride using thionyl chloride (SOCl₂) .

- Step 3: Amide coupling with furan-2-ylmethylamine under Schotten-Baumann conditions (alkaline aqueous/organic biphasic system) .

- Key Variables:

- Temperature: Maintain ≤0°C during acid chloride formation to prevent decomposition.

- Solvent: Use dry dichloromethane (DCM) to avoid side reactions with moisture.

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product with >90% purity .

Basic: How can the structural integrity of this compound be confirmed post-synthesis?

Methodological Answer:

A combination of spectroscopic and crystallographic techniques is essential:

- NMR: Compare H and C spectra with computational predictions (e.g., DFT calculations) to validate substituent positions. Key signals:

- Nitro group: Deshielded aromatic protons (δ 8.2–8.5 ppm).

- Furan moiety: Protons at δ 6.3–7.4 ppm .

- XRD: Single-crystal X-ray diffraction (using SHELX suite) resolves 3D conformation and confirms intramolecular interactions (e.g., C=O⋯H–C hydrogen bonds) .

- Mass Spectrometry: ESI-MS should show [M+H]⁺ at m/z 295.04 (calculated: 295.05) .

Advanced: What mechanistic insights explain the reactivity of the chloro and nitro groups in electrophilic/nucleophilic reactions?

Methodological Answer:

- Chloro Substituent:

- Undergoes nucleophilic aromatic substitution (NAS) with strong nucleophiles (e.g., alkoxides) due to electron withdrawal by the nitro group.

- Experimental Design: Monitor reaction kinetics under varying pH and temperature to determine activation energy .

- Nitro Group:

Advanced: How can computational modeling predict the biological activity of this compound against enzymatic targets?

Methodological Answer:

- Docking Studies: Use AutoDock Vina to simulate binding to targets like cyclooxygenase-2 (COX-2) or kinases.

- Key Parameters:

- Grid Box: Center on active site residues (e.g., Tyr385 for COX-2).

- Scoring Function: Analyze ΔG values to rank binding affinities .

- QSAR Models: Correlate substituent effects (e.g., Hammett σ constants for nitro and chloro groups) with IC₅₀ data from analogous benzamides .

Advanced: How do structural modifications (e.g., furan vs. phenyl substituents) alter the compound’s physicochemical properties?

Comparative Analysis Table:

Advanced: What experimental strategies resolve contradictions in reported biological activities of structurally similar nitrobenzamides?

Methodological Answer:

- Meta-Analysis: Aggregate data from PubChem and ChEMBL for IC₅₀ values, noting assay conditions (e.g., cell line, incubation time).

- Dose-Response Validation: Reproduce conflicting studies under standardized protocols (e.g., MTT assay in HeLa cells, 48h exposure).

- Structural Confounders: Check for impurities (e.g., residual solvents via GC-MS) that may artifactually modulate activity .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Toxicity Mitigation:

- Nitro Group: Avoid inhalation (carcinogenic risk); use fume hoods and PPE.

- Chloro Substituent: Prevent skin contact (potential irritant).

- Waste Disposal: Neutralize nitro compounds with 10% NaHSO₃ before disposal .

Advanced: How can XRD data reveal polymorphism or co-crystallization tendencies in this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.